A Senior Application Scientist's Guide to Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate: Structure, Synthesis, and Applications
A Senior Application Scientist's Guide to Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate: Structure, Synthesis, and Applications
Abstract
This technical guide provides an in-depth exploration of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate, a heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. Its unique spirocyclic architecture, which imparts conformational rigidity and three-dimensional complexity, makes it a valuable scaffold for the synthesis of novel therapeutic agents. This document will detail the molecule's structural features, outline validated synthetic protocols, discuss key characterization techniques, and explore its diverse applications, particularly its role as a crucial building block in the development of pharmaceuticals. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of drug discovery, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. Spirocyclic compounds, characterized by two rings connected by a single common atom, have emerged as a particularly promising class of molecules. The inherent three-dimensionality and conformational rigidity of the spirocyclic core offer distinct advantages over more traditional, planar aromatic systems. This rigidity can lead to higher binding affinities and selectivities for protein targets by reducing the entropic penalty upon binding.
Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a prime example of such a valuable scaffold. It incorporates a piperidine ring and a pyrrolidine ring fused at a quaternary carbon. The presence of a Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate in multi-step syntheses.[1][2] Its utility is particularly pronounced in the development of agents targeting the central nervous system, where the spirocyclic framework can effectively mimic the complex geometries of endogenous ligands.[1][2]
Molecular Structure and Properties
The defining feature of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is its spirocyclic core, which consists of a five-membered pyrrolidine ring and a six-membered piperidine ring sharing a single carbon atom. The tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom of the pyrrolidine ring.
Structural Visualization
The three-dimensional arrangement of the atoms is crucial for its chemical reactivity and biological activity.
Caption: Retrosynthetic analysis of the target molecule.
Exemplary Synthetic Protocol
The following protocol is a generalized representation of a synthetic route that has been reported in the literature. [3]It is crucial to consult the original publications for specific reaction conditions and safety precautions.
Step 1: Synthesis of a precursor from N-Boc-4-piperidone
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To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., toluene), add a source for the pyrrolidine ring nitrogen and carbon atoms.
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The reaction is typically carried out in the presence of a catalyst and may require heating.
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Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove impurities.
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The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product.
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Purification is typically achieved by column chromatography.
Step 2: Cyclization to form the spirocyclic core
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The intermediate from the previous step is dissolved in a suitable solvent.
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A reagent to induce cyclization is added. This could involve the formation of an epoxide followed by a ring-opening and closing cascade. [3]3. The reaction conditions (temperature, time) are critical for achieving a good yield.
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After the reaction is complete, an aqueous workup is performed.
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The crude product is purified by column chromatography to afford the desired tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the structure. The proton NMR will show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm) and a complex pattern of multiplets for the protons on the two rings. The carbon NMR will show distinct signals for the quaternary spiro-carbon and the carbonyl carbon of the Boc group.
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common method for this type of molecule, and the expected [M+H]⁺ ion should be observed.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the carbamate (around 1680-1700 cm⁻¹) and the C-N stretches.
Applications in Drug Discovery and Development
The unique structural features of tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate make it a highly sought-after building block in the synthesis of a wide range of biologically active molecules. [1][2]
A Versatile Scaffold
The Boc-protected nitrogen can be deprotected under acidic conditions, and the resulting free amine can be further functionalized. The other nitrogen atom can also be a point for diversification, allowing for the creation of a library of compounds with varied substituents. This adaptability is invaluable in structure-activity relationship (SAR) studies. [2]
Therapeutic Areas of Interest
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Neurological Disorders: The rigid spirocyclic core can mimic the conformation of neurotransmitters, making it a suitable scaffold for developing ligands for receptors and ion channels in the central nervous system. [1][2]* Cardiovascular Diseases: Derivatives of diazaspiro[4.5]decanes have been investigated for their potential in treating cardiovascular conditions. For instance, certain 1,3,8-triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), which plays a role in reperfusion injury following a myocardial infarction. [4]
Workflow for Utilizing the Scaffold in Drug Discovery
Caption: A typical workflow for scaffold-based drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. Some general guidelines include:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably a fume hood.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.
Conclusion
Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate is a testament to the power of structural innovation in chemical synthesis and drug discovery. Its unique three-dimensional architecture and synthetic tractability provide a robust platform for the creation of novel and potent therapeutic agents. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and applications, with the aim of equipping researchers and scientists with the knowledge to effectively utilize this valuable chemical entity in their research and development endeavors. The continued exploration of this and other spirocyclic scaffolds will undoubtedly lead to the discovery of new medicines with improved efficacy and safety profiles.
References
- J&K Scientific. 1,8-Diaza-spiro[4·5]decane-1-carboxylic acid tert-butyl ester hydrochloride.
- Chem-Impex. 1,8-Diaza-spiro[4·5]decane-1-carboxylic acid tert-butyl ester h.
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Gao Feng. (2015). Method for synthesis of 1,8-diazaspiro [5]decane-3-hydroxy-1-benzyl-8-carboxylic acid tert-butyl ester. SciSpace. Retrieved from
- Sigma-Aldrich. tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | 236406-39-6.
- PubChem. tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate.
- PubChem. Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate.
- PubChem. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate.
- PubChem. Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.
- Echemi. 1,8-DIAZA-SPIRO[4.5]DECANE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.
- PubMed. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction.
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